4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyrrolidinone moiety, making it a versatile molecule for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with a suitable acylating agent to form the piperazinyl carbonyl intermediate. This intermediate is then reacted with a phenylpyrrolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to adrenergic receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-20-10-6-5-9-19(20)23-11-13-24(14-12-23)22(27)17-15-21(26)25(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLDLOGHQLGEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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